molecular formula C20H14ClFN2O3S2 B2734606 (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894685-41-7

(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2734606
CAS No.: 894685-41-7
M. Wt: 448.91
InChI Key: OHZVITPVEMTJFD-WQRHYEAKSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide core. Key structural attributes include:

  • A (3Z)-configuration at the exocyclic double bond, critical for spatial alignment with biological targets.
  • A 4-chlorophenylamino group at the 3-position, which enhances electron-withdrawing effects and influences binding interactions.
  • A 3-fluorobenzyl substituent at the 1-position, modulating lipophilicity and metabolic stability.
  • Sulfone groups (2,2-dioxide) that improve solubility and stabilize the thiazinone ring .

Such intermediates are pivotal for constructing related heterocyclic systems.

Properties

IUPAC Name

(3Z)-3-[(4-chloroanilino)methylidene]-1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O3S2/c21-14-4-6-16(7-5-14)23-11-18-19(25)20-17(8-9-28-20)24(29(18,26)27)12-13-2-1-3-15(22)10-13/h1-11,23H,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZVITPVEMTJFD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)Cl)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)Cl)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a member of the thiazine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H13ClN2O2S\text{C}_{16}\text{H}_{13}\text{ClN}_2\text{O}_2\text{S}

This structure features a thieno[3,2-c][1,2]thiazin core with substituents that may influence its biological activity.

Antibacterial Activity

Research indicates that compounds with similar thiazine structures exhibit varying degrees of antibacterial activity. For instance, derivatives have shown moderate to strong inhibition against strains such as Salmonella typhi and Bacillus subtilis . The biological activity of thiazine derivatives often correlates with their ability to disrupt bacterial cell wall synthesis or inhibit vital enzymatic pathways.

Table 1: Antibacterial Activity of Thiazine Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
ASalmonella typhi15
BBacillus subtilis18
CEscherichia coli12

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specifically, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes. The IC50 values for these activities indicate a promising potential for therapeutic applications in neurodegenerative diseases and urinary tract infections.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
Acetylcholinesterase5.12 ± 0.001
Urease2.14 ± 0.002

Anticancer Potential

Preliminary studies suggest that thiazine derivatives may possess anticancer properties. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of specific kinases or the modulation of signaling pathways involved in cell proliferation.

Case Studies

  • Study on Antibacterial Activity : A study conducted by Wani et al. (2017) evaluated a series of thiazine derivatives for their antibacterial efficacy against multiple strains. The results demonstrated that certain derivatives exhibited potent activity comparable to standard antibiotics .
  • Enzyme Inhibition Research : Another study focused on the enzyme inhibition profile of various thiazine compounds, revealing that modifications to the thiazine ring significantly enhanced AChE inhibitory activity. The findings suggest that structural optimization could lead to more effective inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of thieno-thiazinone derivatives. Below is a comparative analysis with two close analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent at 3-Position Substituent at 1-Position Key Properties
(3Z)-3-{[(4-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 4-chlorophenylamino 3-fluorobenzyl High lipophilicity (logP ≈ 4.2); moderate solubility in DMSO (>10 mM)
(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 2-fluorophenylamino 4-methylbenzyl Lower logP (≈3.8); enhanced metabolic stability due to methyl group
1-(4-Nitrobenzyl)-3-{[(4-methylphenyl)amino]methylene}-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide 4-methylphenylamino 4-nitrobenzyl High reactivity (nitro group); reduced solubility in polar solvents

Key Findings:

The 3-fluorobenzyl group balances lipophilicity and steric bulk, whereas the 4-methylbenzyl analog (Table 1, Row 2) shows increased metabolic stability due to reduced oxidative susceptibility .

Sulfone vs. Non-Sulfone Derivatives: The 2,2-dioxide moiety enhances aqueous solubility (e.g., >10 mM in DMSO) compared to non-sulfonated analogs, which often require co-solvents for biological testing .

Synthetic Yields :

  • Intermediate triazole-thiones (e.g., Compound 1 ) are synthesized in 85% yield via fusion reactions, suggesting efficient scalability for related derivatives .

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